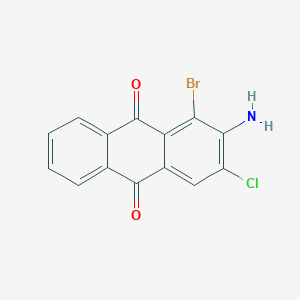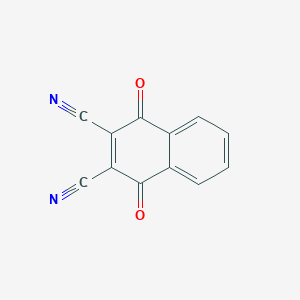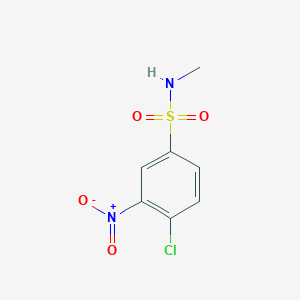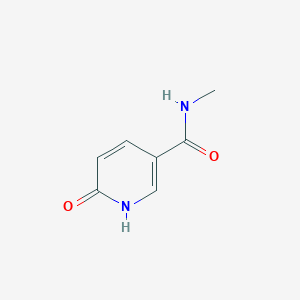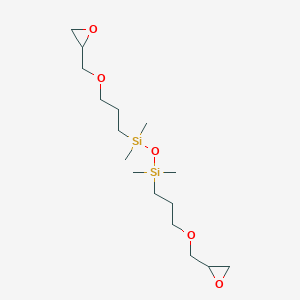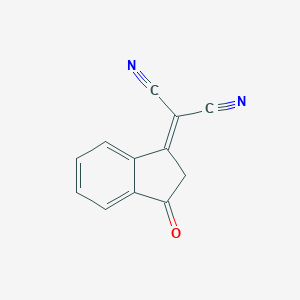
3-(Dicyanomethylidene)indan-1-one
説明
Synthesis Analysis
The synthesis of 3-(Dicyanomethylidene)indan-1-one and related compounds involves innovative chemical processes. For instance, reactions of 3-(dicyanomethylidene)indan-1-one with specific reagents like β-dimethylaminoacrolein aminal and 3-dimethylamino-1,1,3-trimethoxypropane have been explored, yielding novel cation-anionic polymethine dyes through high-yield processes (Krasnaya, Tret’yakova, & Zlotin, 2007). The synthesis of butadiene dyes from 3-(dicyanomethylidene)indan-1-one through Knoevenagel condensation highlights the compound's versatility in creating chromophores with significant solvatochromic behaviour (Francos et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds derived from 3-(Dicyanomethylidene)indan-1-one, such as those confirmed by single-crystal X-ray diffraction, demonstrates their complex and unique chemical frameworks, pivotal for their optical and chemical properties. These structures contribute to understanding the absorption spectra and solvatochromic behaviour of these dyes (Francos et al., 2016).
Chemical Reactions and Properties
Reactions involving 3-(Dicyanomethylidene)indan-1-one showcase its reactivity with nucleophiles, leading to the formation of deeply colored pentamethinecyanines and indano-pyridazines, among other products. These reactions underscore the compound's utility in synthesizing polymethine dyes and other chromophores (Junek, Klade, & Sterk, 1989). The compound's ability to undergo self-deprotonation and form stable π-electronic anions in polar media further highlights its chemical versatility (Tanaka et al., 2019).
Physical Properties Analysis
The physical properties of 3-(Dicyanomethylidene)indan-1-one derivatives, such as their fluorescence and solvatochromic behaviour, are directly influenced by their molecular structures. Research into donor–acceptor butadiene chromophores synthesized from 3-(Dicyanomethylidene)indan-1-one reveals their distinct absorption spectra and solvatochromic responses, which are integral for their applications in sensing and imaging technologies (Francos et al., 2016).
Chemical Properties Analysis
The compound’s interaction with various reagents not only leads to the formation of novel dyes and chromophores but also demonstrates its role as a pivotal intermediate in the synthesis of polymethine dyes. The compound’s chemical properties, such as its reactivity towards nucleophiles and its ability to form stable conjugate bases in polar media, are essential for its utility in the development of NIR fluorescence imaging agents and polymethine dyes for probing biomolecules (Heo et al., 2012).
科学的研究の応用
-
Organic Photovoltaic Devices
- Field : Materials Science
- Application : 3-(Dicyanomethylidene)indan-1-one is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC, IHIC, IEIC, IXIC for highly efficient organic photovoltaic devices .
- Method : The compound is used in the synthesis of non-fullerene acceptors, which are key components in organic solar cells .
- Results : The use of 3-(Dicyanomethylidene)indan-1-one in the synthesis of these acceptors contributes to the efficiency of the organic photovoltaic devices .
-
Synthesis of Chromophores
- Field : Chemistry
- Application : 3-(Dicyanomethylidene)indan-1-one can also be used for the synthesis of chromophores which exhibit unique photo-physical properties such large second-order optical nonlinearities .
- Method : The specific methods of synthesis are not detailed in the sources, but it involves the use of 3-(Dicyanomethylidene)indan-1-one in the creation of these chromophores .
- Results : The resulting chromophores exhibit unique photo-physical properties .
-
Butadiene Dyes
- Field : Chemistry
- Application : 3-(Dicyanomethylidene)indan-1-one is used in the synthesis of novel donor–acceptor butadiene chromophores .
- Method : The compound is synthesized by Knoevenagel condensation of different diaryl-substituted enals with 3-(dicyanomethylidene)indan-1-one .
- Results : The absorption spectra of these dyes, as well as their solvatochromic behaviour, were studied in detail .
-
Electron-Withdrawing Acceptors
- Field : Materials Science
- Application : 3-(Dicyanomethylidene)indan-1-one, also named 2HIC, is a strong electron-withdrawing molecule. It can be used as electron-withdrawing acceptors to connect with donor to form acceptor–donor–acceptor (A–D–A)-type acceptor materials for the preparation of organic solar cells (OSCs) .
- Method : The specific methods of synthesis are not detailed in the sources, but it involves the use of 3-(Dicyanomethylidene)indan-1-one in the creation of these acceptors .
- Results : The use of 3-(Dicyanomethylidene)indan-1-one in the synthesis of these acceptors contributes to the efficiency of the organic solar cells .
-
Biosensing, Bioactivity, Bioimaging
- Field : Biotechnology
- Application : Indane-1,3-dione, a close analogue of 3-(Dicyanomethylidene)indan-1-one, finds applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
- Method : The specific methods of application are not detailed in the sources, but it involves the use of 3-(Dicyanomethylidene)indan-1-one in the creation of these applications .
- Non-Linear Optical Applications
- Field : Physics
- Application : 3-(Dicyanomethylidene)indan-1-one is used in the design of chromophores for non-linear optical (NLO) applications .
- Method : The specific methods of application are not detailed in the sources, but it involves the use of 3-(Dicyanomethylidene)indan-1-one in the creation of these applications .
- Results : The use of 3-(Dicyanomethylidene)indan-1-one in these applications contributes to the efficiency of the non-linear optical applications .
Safety And Hazards
3-(Dicyanomethylidene)indan-1-one is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
特性
IUPAC Name |
2-(3-oxoinden-1-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O/c13-6-8(7-14)11-5-12(15)10-4-2-1-3-9(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKZKOSAXYVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391144 | |
| Record name | 3-(Dicyanomethylidene)indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dicyanomethylidene)indan-1-one | |
CAS RN |
1080-74-6 | |
| Record name | 3-(Dicyanomethylidene)indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dicyanomethylidene)indan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



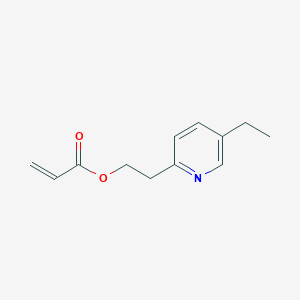
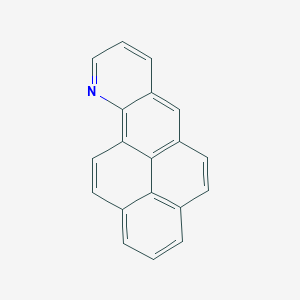
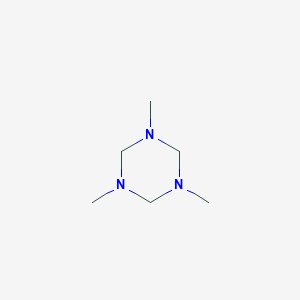
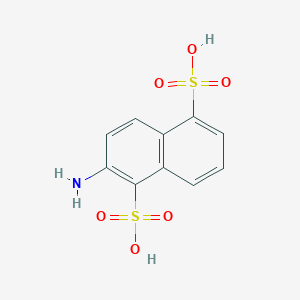

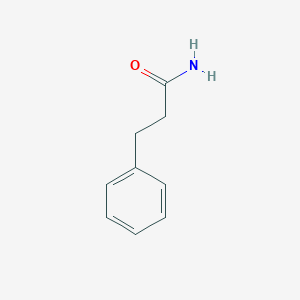
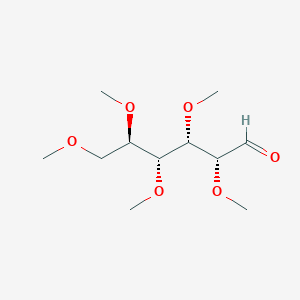
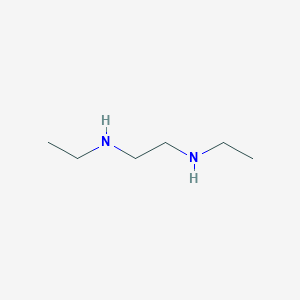
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
